Omeprazole sulfide-d3
Description
Contextualization of Omeprazole (B731) Sulfide (B99878) within Substituted Benzimidazole (B57391) Chemistry
Omeprazole belongs to the class of substituted benzimidazole compounds, which are characterized by a core benzimidazole ring system linked to a pyridine (B92270) ring via a methylsulfinyl group. defra.gov.ukeuropa.eu This class of molecules is renowned for its potent and specific inhibition of the H+/K+-ATPase enzyme system, the proton pump responsible for gastric acid secretion. defra.gov.ukeuropa.eu Omeprazole Sulfide is a significant metabolite of omeprazole, formed by the reduction of the sulfoxide (B87167) group to a sulfide. europa.eu The metabolic conversion of omeprazole to omeprazole sulfide is a key transformation that influences the drug's pharmacokinetic profile. europa.eu The development of omeprazole sulfide was even considered as a potential back-up compound in early research phases.
Chemical Structure and Classification of Omeprazole-d3 (B1163416) Sulfide as a Deuterated Analogue
Omeprazole-d3 Sulfide is a deuterated analog of Omeprazole Sulfide. lgcstandards.comlgcstandards.comscbt.com Its chemical structure is formally named 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole. lgcstandards.comnih.gov The key feature of this molecule is the presence of three deuterium (B1214612) atoms (d3) replacing the three hydrogen atoms of the methoxy (B1213986) group attached to the benzimidazole ring. lgcstandards.comnih.gov This specific and stable isotopic labeling makes Omeprazole-d3 Sulfide a valuable tool in analytical and metabolic studies. lgcstandards.comlgcstandards.com
Fundamental Principles and Academic Significance of Stable Isotope Labeling in Organic Molecules
Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. lgcstandards.comlgcstandards.com This technique is of paramount importance in various scientific disciplines, particularly in pharmaceutical research and development. The key principle behind its utility is that isotopically labeled compounds are chemically almost identical to their unlabeled counterparts but possess a distinct mass. lgcstandards.comlgcstandards.com
This mass difference allows for their precise detection and quantification using mass spectrometry-based techniques. interchim.fr In pharmacokinetic studies, deuterated compounds like Omeprazole-d3 Sulfide are frequently used as internal standards. interchim.frcampro-webshop.eu The co-elution of the analyte and its deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis allows for accurate quantification, as any variations during sample preparation and analysis affect both compounds equally.
Scope and Research Trajectories for Deuterated Omeprazole Sulfide Investigations
The primary application of Omeprazole-d3 Sulfide lies in its use as an internal standard for the quantitative analysis of Omeprazole Sulfide in biological matrices. interchim.frcampro-webshop.eu This is crucial for accurately characterizing the pharmacokinetics of omeprazole and understanding its metabolic pathways.
Future research trajectories for deuterated Omeprazole Sulfide could extend beyond its role as an internal standard. Investigating the kinetic isotope effect of the deuterated methoxy group on the metabolism of the sulfide metabolite could provide deeper insights into the enzymatic processes involved. Furthermore, its use in metabolic profiling studies can help in the identification and quantification of downstream metabolites, contributing to a more comprehensive understanding of the drug's fate in the body.
Physicochemical and Structural Data of Omeprazole-d3 Sulfide
| Property | Value |
| IUPAC Name | 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole |
| Molecular Formula | C₁₇H₁₆D₃N₃O₂S |
| Molecular Weight | 332.44 g/mol |
| CAS Number | 922730-98-1 |
| Appearance | Neat |
| Storage Temperature | +4°C |
| Purity | >95% (HPLC) |
| Unlabeled CAS Number | 73590-85-9 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURCIPRUUASYLR-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662161 | |
| Record name | 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922730-98-1 | |
| Record name | 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 922730-98-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Omeprazole Sulfide and Its Deuterated Variants
Strategies for the Chemical Synthesis of Omeprazole (B731) Sulfide (B99878) Precursors
The creation of omeprazole sulfide, a key intermediate in the synthesis of omeprazole, hinges on the coupling of two primary heterocyclic building blocks: a benzimidazole (B57391) moiety and a pyridine (B92270) moiety. caymanchem.comnih.govchemodex.com
Key Synthetic Routes and Reaction Mechanisms
The principal synthetic route to omeprazole sulfide involves the nucleophilic substitution reaction between 2-mercapto-5-methoxy-1H-benzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. scispace.comsphinxsai.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol (B145695) or a mixture of methanol (B129727) and water. scispace.comsphinxsai.com The base deprotonates the thiol group of the benzimidazole, forming a thiolate anion which then acts as a nucleophile, displacing the chloride from the pyridine derivative to form the desired thioether linkage.
An alternative approach involves the use of a Grignard reagent derived from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, which is then coupled with an ester derivative of 5-methoxy-thiobenzimidazole. scispace.comsphinxsai.com Another described method starts from 3,5-lutidine, which undergoes oxidation to 3,5-lutidine-N-oxide, followed by nitration. google.com The resulting nitro compound is then subjected to a series of reactions, including reaction with sodium methoxide, to eventually yield omeprazole sulfide. google.com
The final step in the synthesis of omeprazole from omeprazole sulfide is an oxidation reaction. wipo.intgoogle.com This is commonly achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). scispace.comwipo.intgoogle.com The reaction is carefully controlled to favor the formation of the sulfoxide (B87167) (omeprazole) over the sulfone byproduct. scispace.comsphinxsai.com
Identification of Critical Reaction Intermediates
Several key intermediates are formed during the synthesis of omeprazole sulfide. In the primary route, the deprotonated 2-mercapto-5-methoxy-1H-benzimidazole, the thiolate anion, is a crucial reactive intermediate. In the multi-step synthesis starting from 3,5-lutidine, intermediates include 3,5-lutidine-N-oxide and 5-methoxy-2-[(3,5-dimethyl-4-nitro-2-pyridinyl)methylthio]-1H-benzimidazole. google.com In an alternative process for preparing omeprazole, acetamide-sulfide compounds are formed as intermediates, which are then oxidized and hydrolyzed. google.comwipo.int Additionally, during the acid-catalyzed decomposition of omeprazole, a reactive intermediate, denoted as D*, is formed which is highly reactive towards sulfhydryl groups. scispace.com
Deuterium (B1214612) Incorporation Techniques for Omeprazole-d3 (B1163416) Sulfide
The synthesis of omeprazole-d3 sulfide involves the specific incorporation of deuterium atoms into the omeprazole sulfide structure. This is most commonly achieved by introducing a trideuteriomethoxy group. lgcstandards.com
Control of Isotopic Purity and Distribution in Synthetic Products
The isotopic purity of omeprazole-d3 sulfide is a critical parameter, particularly when it is used as an internal standard for mass spectrometry-based quantification. caymanchem.comcaymanchem.comcaymanchem.com High isotopic purity, typically ≥98% or ≥99% deuterated forms (d1-d3), is often required. caymanchem.comcaymanchem.comcaymanchem.com This high level of purity is achieved by using starting materials with high isotopic enrichment and by carefully controlling the synthetic and purification processes to prevent isotopic dilution. The distribution of isotopes is controlled by the synthetic route, with the use of a trideuteriomethoxy precursor ensuring the deuterium is located specifically at the 6-methoxy position of the benzimidazole ring. lgcstandards.comcaymanchem.com
Asymmetric Synthesis and Stereochemical Considerations in Sulfide Chemistry
Omeprazole is a chiral molecule due to the stereocenter at the sulfur atom in the sulfoxide group. researchgate.netnih.gov The two enantiomers, (S)- and (R)-omeprazole, exhibit stereoselective metabolism. researchgate.net The synthesis of enantiomerically pure forms, such as esomeprazole (B1671258) ((S)-omeprazole), requires asymmetric synthesis strategies.
The asymmetric oxidation of the prochiral omeprazole sulfide is the most common method for producing enantiomerically enriched omeprazole. ucc.ie This can be achieved using chiral catalysts. One notable method employs a modified Kagan-type titanium tartrate catalyst system, which has been shown to achieve high enantioselectivity. Another approach utilizes a manganese complex as the catalyst for the asymmetric oxidation of omeprazole sulfide. ucc.ie Whole-cell biotransformation using microorganisms like Lysinibacillus sp. B71 has also been explored for the conversion of omeprazole sulfide to esomeprazole. medchemexpress.com
Enantioselective Oxidation of Prochiral Sulfides to Chiral Sulfoxides (General Principles)
The conversion of a prochiral sulfide (R¹-S-R²) into a single enantiomer of a chiral sulfoxide is a cornerstone of asymmetric synthesis. wiley-vch.de Chiral sulfoxides are not only found in biologically active molecules but also serve as valuable chiral auxiliaries in other chemical transformations. psu.eduacs.org The primary strategies for this transformation involve metal-catalyzed oxidation, biocatalysis, and the use of stoichiometric chiral oxidants. wiley-vch.deacsgcipr.org
Metal-Catalyzed Reactions: This is the most prevalent approach, relying on a combination of a metal catalyst, a chiral ligand, and a terminal oxidant. acsgcipr.org The mechanism involves the formation of a chiral metal-oxidant complex that selectively delivers an oxygen atom to one of the two lone pairs of electrons on the prochiral sulfur atom. acsgcipr.org
Titanium-Based Catalysts: The Kagan-Sharpless method, which utilizes a complex of titanium isopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET), is a foundational system for this transformation. acsgcipr.orggoogle.com The enantioselectivity can be significantly influenced by the choice of hydroperoxide oxidant, with cumene (B47948) hydroperoxide (CHP) often providing higher enantiomeric excess (ee) than tert-butyl hydroperoxide (TBHP). google.com
Vanadium-Based Catalysts: Chiral vanadium complexes, often paired with Schiff base ligands derived from amino alcohols, are effective catalysts for the asymmetric oxidation of sulfides, typically using hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.orgresearchgate.net
Iron-Based Catalysts: Chiral iron-salan and iron-Schiff base complexes have emerged as powerful and environmentally benign catalysts, capable of using aqueous H₂O₂ in water for the highly enantioselective oxidation of various sulfides. acs.orgorganic-chemistry.orglibretexts.org
Other Metal Catalysts: Ruthenium and manganese complexes with chiral ligands have also been successfully employed. wiley-vch.delibretexts.org
Enzyme-Catalyzed Reactions (Biocatalysis): Biocatalysis offers a green chemistry alternative, often proceeding with exceptional enantioselectivity under mild conditions. acs.orgresearchgate.net
Monooxygenases: Enzymes such as cyclohexanone (B45756) monooxygenases (CHMO), a type of Baeyer-Villiger monooxygenase (BVMO), can catalyze the oxidation of sulfides using molecular oxygen as the terminal oxidant. acsgcipr.orglibretexts.orgacs.org
Peroxidases: These enzymes also facilitate asymmetric sulfoxidation and are considered an important class for producing chiral sulfoxides. researchgate.net
Chiral Reagent-Based Reactions: This approach uses a stoichiometric amount of a chiral oxidizing agent to transfer oxygen asymmetrically. Examples include chiral N-sulfonyloxaziridines and chiral hydroperoxides. libretexts.org While effective, the need for stoichiometric quantities of often complex chiral reagents makes this method less atom-economical compared to catalytic alternatives. acsgcipr.org
Table 1: General Methodologies for Enantioselective Sulfoxidation This table is interactive. You can sort and filter the data by clicking on the headers.
| Methodology | Catalyst/Reagent System | Typical Oxidant(s) | Key Features |
|---|---|---|---|
| Metal-Catalysis | Titanium (IV) + Diethyl Tartrate (DET) (Kagan-Sharpless) | Cumene Hydroperoxide (CHP), TBHP | Well-established, widely used system. acsgcipr.orggoogle.com |
| Metal-Catalysis | Vanadium + Chiral Schiff Base Ligands | Hydrogen Peroxide (H₂O₂) | Effective for various sulfides. organic-chemistry.orgresearchgate.net |
| Metal-Catalysis | Iron (III) + Chiral Salan/Schiff Base Ligands | Hydrogen Peroxide (H₂O₂) | High efficiency, can be used in water. organic-chemistry.orglibretexts.org |
| Biocatalysis | Cyclohexanone Monooxygenases (CHMO) | Molecular Oxygen (O₂) | High enantioselectivity, green process. acsgcipr.orgacs.org |
| Biocatalysis | Peroxidases | Hydrogen Peroxide (H₂O₂) | Important for biotransformation to chiral sulfoxides. researchgate.net |
| Chiral Reagents | Chiral N-Sulfonyloxaziridines | N/A (Reagent is the oxidant) | Stoichiometric, moderate to good selectivity. libretexts.org |
Stereochemical Purity and Control in Omeprazole Sulfide Derivatization
Achieving high stereochemical purity is critical in the synthesis of esomeprazole, the (S)-enantiomer of omeprazole, from its prochiral precursor, omeprazole sulfide. The methodologies outlined previously have been specifically adapted and optimized to ensure high conversion and enantiomeric excess. These same refined processes are applicable to the synthesis of deuterated chiral omeprazole from Omeprazole-d3 sulfide.
Modified Titanium-Catalyzed Oxidation: The most successful and widely documented chemical method for producing esomeprazole is a modification of the Kagan-Sharpless oxidation. google.com
Catalyst System: The process employs a titanium (IV) isopropoxide catalyst in the presence of a chiral tartrate, specifically (S,S)-(-)-diethyl tartrate, to produce the (S)-enantiomer. google.com
Oxidant and Base: Cumene hydroperoxide (CHP) is used as the oxidizing agent, and the reaction is performed in the presence of a base such as N,N-diisopropylethylamine. google.com
Stereochemical Control: A crucial factor for the high enantioselectivity (>94% ee) observed with omeprazole sulfide is the presence of the benzimidazole ring adjacent to the sulfur atom. google.com The nitrogen atom of the imidazole (B134444) is believed to coordinate to the titanium center of the catalyst, creating a rigid, well-defined transition state that "steers" the oxygen delivery to one specific face of the sulfide, thereby controlling the resulting stereochemistry. google.com
Iron-Catalyzed Oxidation: For large-scale industrial synthesis, an iron(III) complex with a chiral Schiff base ligand has been developed. acs.org This system uses aqueous hydrogen peroxide and can produce esomeprazole on a kilogram scale with greater than 99% enantiomeric excess, demonstrating remarkable efficiency and stereochemical control. acs.org
Biocatalytic Synthesis: Enzymatic methods provide an alternative route to highly pure esomeprazole.
Engineered Enzymes: Cyclohexanone monooxygenases (CHMOs) have been engineered through protein and structure-guided modifications to specifically accommodate the bulky omeprazole sulfide substrate and convert it to (S)-omeprazole with high activity and selectivity. acs.orgresearchgate.net
Whole-Cell Biotransformation: Various microorganisms have been identified that can perform the enantioselective oxidation of omeprazole sulfide. Fungal strains like Aspergillus carbonarius and bacterial strains such as Lysinibacillus sp. B71 have been used to produce (S)-omeprazole with high conversion rates and excellent enantiomeric excess (>95% ee). acs.orgresearchgate.net
Table 2: Research Findings on Enantioselective Synthesis of Esomeprazole This table is interactive. You can sort and filter the data by clicking on the headers.
| Method | Catalyst / Biocatalyst | Oxidant | Key Findings | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Modified Kagan Oxidation | Ti(OiPr)₄ / (S,S)-DET | Cumene Hydroperoxide | Benzimidazole nitrogen directs stereochemistry. google.com | >94% |
| Iron-Catalyzed Oxidation | Fe(III) + Chiral Schiff Base | Hydrogen Peroxide | Suitable for kilogram-scale synthesis. acs.org | >99% |
| Biocatalysis | Engineered CHMO | Molecular Oxygen (O₂) | Structure-guided engineering improved activity 50-fold. acs.orgresearchgate.net | High |
| Biocatalysis | Aspergillus carbonarius (fungus) | N/A (whole-cell) | Achieved 91.8% conversion. researchgate.net | >95% |
| Biocatalysis | Lysinibacillus sp. B71 (bacterium) | N/A (whole-cell) | Effective whole-cell oxidation to enantiopure esomeprazole. acs.org | High |
Advanced Analytical Characterization and Spectroscopic Elucidation of Omeprazole D3 Sulfide
Mass Spectrometry (MS) Applications for Structural Confirmationamerigoscientific.comlgcstandards.comnih.govresearchgate.net
Mass spectrometry is an indispensable tool for the analysis of deuterated compounds, offering high sensitivity and specificity.
High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of Omeprazole-d3 (B1163416) Sulfide (B99878). mdpi.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an accurate mass that can be used to calculate the precise elemental formula. For Omeprazole-d3 Sulfide, with a molecular formula of C₁₇H₁₆D₃N₃O₂S, the theoretical exact mass is a key parameter for its identification. lgcstandards.comlgcstandards.com The accurate mass measurement distinguishes the deuterated variant from its unlabeled counterpart and other potential impurities. nih.gov
Table 1: HRMS Data for Omeprazole-d3 Sulfide
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₆D₃N₃O₂S | lgcstandards.com |
| Calculated Molecular Weight | 332.44 | lgcstandards.com |
| Accurate Mass [M+H]⁺ | 332.1386 | lgcstandards.com |
| Monoisotopic Mass | 332.13862827 Da | nih.gov |
This table presents key mass spectrometry data for Omeprazole-d3 Sulfide, including its molecular formula, calculated molecular weight, and experimentally determined accurate and monoisotopic masses.
Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of Omeprazole-d3 Sulfide. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic fragmentation pattern is generated. In a study involving the administration of a mixture of omeprazole (B731) and D3-omeprazole, the resulting metabolites were analyzed. nih.gov The mass difference of 3 Daltons between the fragments of the labeled and unlabeled compounds confirmed the retention of the deuterium (B1214612) atoms on the methoxy (B1213986) group of the benzimidazole (B57391) moiety during metabolic processes. nih.gov This analysis is crucial for confirming that the deuterium label is stable and not lost during biotransformation, which is essential for its use as an internal standard in metabolic studies. nih.gov
Isotope Ratio Monitoring Mass Spectrometry (IRMS) is a specialized technique that can be used to determine the abundance of deuterium in a sample with high precision. nih.gov In the context of Omeprazole-d3 Sulfide, IRMS can quantify the isotopic purity, ensuring that the degree of deuteration meets the required specifications for its intended application. lgcstandards.com This is particularly important for quantitative studies where the accuracy of the results depends on a known and consistent level of isotopic enrichment. nih.gov The use of stable isotope-labeled compounds, like Omeprazole-d3 Sulfide, in conjunction with mass spectrometry allows for the differentiation of drug-related metabolites from endogenous materials, which is especially useful in complex biological matrices like the brain. nih.gov
Elucidation of Fragmentation Pathways and Deuterium Retention Patterns
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location and Purityamerigoscientific.comlgcstandards.comresearchgate.netnumberanalytics.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and the specific location of atoms within a molecule.
While ¹H NMR directly observes protons, it is a valuable tool for assessing the deuterium content in Omeprazole-d3 Sulfide. The principle lies in the disappearance of a proton signal at a specific chemical shift when a hydrogen atom is replaced by a deuterium atom. In Omeprazole-d3 Sulfide, the deuterium atoms are located on the methoxy group attached to the benzimidazole ring. caymanchem.com Consequently, the singlet corresponding to the protons of this methoxy group in the ¹H NMR spectrum of unlabeled omeprazole sulfide will be absent or significantly reduced in intensity in the spectrum of Omeprazole-d3 Sulfide. esschemco.com By comparing the integration of the residual proton signal of the methoxy group to the integration of other non-deuterated protons in the molecule, a quantitative measure of the deuterium incorporation can be achieved. google.com Certificates of analysis for Omeprazole-d3 Sulfide often report a high isotopic purity, for example, 99.9% (d₀ = 0.04%), confirming the successful and nearly complete deuteration at the intended site. lgcstandards.com
Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. numberanalytics.comnumberanalytics.com Each unique carbon atom in the structure of Omeprazole-d3 Sulfide gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation and confirmation of its carbon skeleton. researchgate.net The chemical shifts of the carbon atoms are sensitive to their local electronic environment. numberanalytics.com The carbon atom of the deuterated methoxy group will exhibit a characteristic triplet multiplicity in the proton-coupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (which has a spin quantum number of 1). In a proton-decoupled spectrum, this carbon signal may show a slight upfield shift compared to the non-deuterated analogue, an effect known as the deuterium isotope effect on the ¹³C chemical shift. This confirms the location of the deuterium label on the methoxy group. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| Omeprazole | C₁₇H₁₉N₃O₃S |
| Omeprazole-d3 | C₁₇H₁₆D₃N₃O₃S |
| Omeprazole Sulfide | C₁₇H₁₉N₃O₂S |
| Omeprazole-d3 Sulfide | C₁₇H₁₆D₃N₃O₂S |
| Esomeprazole (B1671258) | C₁₇H₁₉N₃O₃S |
| (R)-omeprazole | C₁₇H₁₉N₃O₃S |
| Omeprazole sulfone | C₁₇H₁₉N₃O₄S |
| 5-hydroxyomeprazole | C₁₇H₁₉N₃O₄S |
| Hydroxyomeprazole sulfide | C₁₇H₁₉N₃O₃S |
| 6-methoxy-1H-1,3-benzodiazole | C₈H₈N₂O |
| (4-methoxy-3,5-dimethylpyridine-2-yl)methanesulfinyl | C₉H₁₁NO₂S |
| N-acetyl-cysteine | C₅H₉NO₃S |
This table lists the chemical compounds mentioned in the article along with their respective molecular formulas.
Deuterium NMR (²H NMR) for Positional Isomerism of Deuterium
Deuterium Nuclear Magnetic Resonance (²H or D-NMR) spectroscopy is a crucial technique for the structural verification of isotopically labeled compounds like Omeprazole-d3 Sulfide. Its primary role is to confirm the precise location and extent of deuterium incorporation, thereby distinguishing between potential positional isomers.
For Omeprazole-d3 Sulfide, whose chemical name is 6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, ²H NMR is used to verify that the three deuterium atoms are exclusively bonded to the methoxy group on the benzimidazole ring. mdpi.com The chemical shift range in ²H NMR is nearly identical to that of proton (¹H) NMR, but the signals for deuterium are typically broader. huji.ac.il The analysis confirms the isotopic labeling by detecting a signal in the region corresponding to a methoxy group, while the absence of deuterium signals at other positions confirms the specific labeling.
Quantitative ²H NMR, often used in conjunction with quantitative ¹H NMR, provides a highly accurate method for determining deuterium isotope abundance. nih.govwiley.com This combined approach can be more precise than mass spectrometry for assessing the degree of deuteration, ensuring that the isotopic enrichment (e.g., 99% atom D) meets the required specifications. nih.govsigmaaldrich.com The technique is particularly effective for highly enriched compounds where residual proton signals in ¹H NMR are very weak. sigmaaldrich.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is indispensable for assessing the purity of Omeprazole-d3 Sulfide and for isolating it from related substances and potential impurities.
High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the purity and identifying impurities in Omeprazole-d3 Sulfide. calpaclab.comavantorsciences.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.
The methodology involves dissolving the sample and chromatographing it on a column such as a C18 or a monolithic column. scielo.bracs.org A gradient or isocratic elution is used to separate the main compound from any process-related impurities or degradation products. scielo.brkharagpurcollege.ac.in For example, a gradient reversed-phase method can effectively separate omeprazole and its process-related impurities using a C18 column with a mobile phase of acetonitrile, water, and triethylamine, with UV detection at 280 nm. kharagpurcollege.ac.in The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Vendors often specify a purity of ≥98% by HPLC for Omeprazole Sulfide. avantorsciences.com
Below is a table summarizing typical HPLC conditions that can be adapted for the analysis of Omeprazole-d3 Sulfide based on established methods for the non-deuterated compound and its related impurities.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zorbax Extend C18 | Monolithic Chromolith RP-18 | Gemini C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Triethylamine (pH 9.5) | A: 0.15% TFA in WaterB: 0.15% TFA in Acetonitrile | Acetonitrile:Isopropanol:Water:Orthophosphoric acid (35:15:45:5) |
| Elution | Gradient | Linear Gradient | Isocratic |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 280 nm | UV at 220 nm | Amperometric (0.85 V) |
| Reference | Iuga, C. et al. (2009) caymanchem.com | Paias, F.O. et al. (2011) scielo.br | RU2726320C1 acs.org |
Chromatographic Separation of Stereoisomers (if applicable to sulfide)
Omeprazole-d3 Sulfide is a prochiral molecule. acs.orgresearchgate.netresearchgate.netresearchgate.net The sulfur atom in the thioether linkage is not a stereocenter. Chirality is introduced only upon oxidation of the sulfide to a sulfoxide (B87167) (Omeprazole), which creates a chiral center at the sulfur atom. researchgate.netacs.org Therefore, Omeprazole-d3 Sulfide itself does not have stereoisomers and cannot be separated into enantiomers.
However, the chromatographic separation of the resulting stereoisomers after its oxidation is a critical step in the synthesis of enantiomerically pure drugs like Esomeprazole (S-omeprazole). acs.orgd-nb.info Chiral HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques used for this purpose. These methods employ chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak, Chiralcel), to resolve the (S)- and (R)-enantiomers of the sulfoxide product. mdpi.commatilda.science For instance, the enantiomers of omeprazole can be efficiently separated using a Chiralpak IA column under normal-phase or polar organic conditions. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy are used to identify the functional groups and confirm the electronic structure of Omeprazole-d3 Sulfide.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint for its functional groups. Key absorptions for Omeprazole-d3 Sulfide include:
Aromatic C-H Stretching : Bands for the aromatic C-H stretches on the pyridine (B92270) and benzimidazole rings are expected in the 3100-3000 cm⁻¹ region. orgchemboulder.com
Aromatic C=C Stretching : Characteristic ring stretching vibrations appear in the 1600-1475 cm⁻¹ range. orgchemboulder.comuc.edu
C-D Stretching : The most significant feature distinguishing the deuterated compound is the C-D stretching vibration of the methoxy group (-OCD₃). Due to the "mass effect," this band appears at a lower frequency than a typical C-H stretch. spcmc.ac.in A C-H stretch at ~2960 cm⁻¹ would theoretically shift to approximately 2120 cm⁻¹ for a C-D bond. kharagpurcollege.ac.inspcmc.ac.in
C-O Stretching : The aryl ether C-O stretching bands are typically strong and appear in the 1300-1000 cm⁻¹ region. uc.edu
C-H Bending : Out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. orgchemboulder.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophores. The primary chromophores in Omeprazole-d3 Sulfide are the benzimidazole and substituted pyridine ring systems. The spectrum is characterized by absorption bands resulting from π → π* transitions within these aromatic systems. Studies on related benzimidazole-thioether compounds confirm these characteristic absorptions. rsc.orgresearchgate.netmdpi.comtandfonline.com For Omeprazole Sulfide, a maximum absorption wavelength (λmax) is reported at 300 nm, which is attributable to the conjugated π-system of the molecule. caymanchem.com
Chemical Stability and Degradation Pathways of Omeprazole Sulfide and Its Deuterated Analogs
Hydrolytic Degradation Mechanisms in Non-Biological Media
The hydrolytic stability of omeprazole (B731) and its related compounds, including the sulfide (B99878), is highly dependent on the pH of the environment.
Omeprazole itself is known to be highly unstable in acidic aqueous solutions, where it rapidly degrades. psu.educolab.ws The degradation follows pseudo-first-order kinetics and is significantly faster at low pH values. chula.ac.th For instance, at a pH of 5.0 and a temperature of 25°C, omeprazole has a very short half-life. chula.ac.th Conversely, its stability markedly increases in alkaline conditions, with maximum stability observed around pH 11. colab.wschula.ac.th
The degradation of omeprazole in acidic to neutral aqueous solutions is a primary route to the formation of Omeprazole Sulfide. researchgate.netunina.itnih.gov Studies have shown that omeprazole is sufficiently stable at a pH of 7.0 and above in the dark. researchgate.netunina.it However, in mildly acidic aqueous solutions (around pH 5.0), omeprazole degrades, leading to the formation of Omeprazole Sulfide among other products. unina.it The rate of this acid-catalyzed degradation is dependent on the hydronium ion concentration. chula.ac.thju.edu.jo While specific kinetic studies on the degradation of isolated Omeprazole Sulfide are less common, its presence as a product indicates that the conditions promoting omeprazole degradation are central to its formation and subsequent stability.
Table 1: pH-Dependent Degradation of Omeprazole
| pH | Stability of Omeprazole | Degradation Kinetics |
| < 7.0 | Unstable, rapid degradation | Acid-catalyzed chula.ac.thju.edu.jo |
| 7.0 | Relatively stable in dark conditions researchgate.netunina.it | Slow degradation |
| > 8.0 | Significantly more stable, especially above pH 10 psu.edu | Very slow degradation |
The degradation of omeprazole in aqueous solutions results in a complex mixture of products. When omeprazole is dissolved in water, particularly under acidic conditions or when exposed to light, it decomposes to form several compounds. researchgate.netunina.it
The primary hydrolytic degradation products identified from the degradation of omeprazole in aqueous media include:
Omeprazole Sulfide : Formed through the reduction or rearrangement of the parent sulfoxide (B87167). unina.itnih.gov
Benzimidazolones : Result from the hydrolysis of a spiro intermediate that can form in acidic media. unina.it
Benzimidazoles, Dianilines, and Pyridines : These compounds have also been identified, particularly when degradation is accelerated by light. researchgate.netunina.itresearchgate.net
A study investigating the degradation of omeprazole in water found that it decomposed to yield Omeprazole Sulfide, benzimidazolones, and an uncharacterized red-colored material. unina.itresearchgate.net
Table 2: Identified Hydrolytic and Photolytic Degradation Products of Omeprazole
| Degradation Condition | Identified Products | Reference |
| Aqueous Solution (Dark) | Omeprazole Sulfide, Benzimidazolones, Red Complex Material | unina.itresearchgate.net |
| Solar Simulator Irradiation | Omeprazole Sulfide, Benzimidazolones, Benzimidazoles, Dianilines, Pyridines | unina.itresearchgate.net |
| UV Light Exposure | Sulphenamide, Benzimidazole (B57391) Sulphide (Omeprazole Sulfide) | nih.govcolab.ws |
pH-Dependent Chemical Stability Kinetics in Aqueous Solutions
Oxidative Degradation Processes and Byproduct Formation
Oxidation is a key reaction pathway for both the synthesis and degradation of omeprazole and its sulfide analog.
The sulfide moiety in Omeprazole Sulfide is susceptible to oxidation. In the synthesis of omeprazole, Omeprazole Sulfide is intentionally oxidized to form the desired sulfoxide (omeprazole). scispace.comgoogle.com This reaction highlights the reactivity of the sulfide group. Common oxidizing agents used for this purpose include meta-chloroperoxybenzoic acid (m-CPBA). google.com
However, this oxidation can proceed further, leading to the formation of byproducts. Over-oxidation of the sulfide results in the formation of the corresponding sulfone, which is a common impurity in omeprazole production. scispace.comgoogle.com The reaction pathway is a two-step process: the sulfide is first oxidized to a sulfoxide, which can then be further oxidized to a sulfone. researchgate.net
The main oxidative byproduct of Omeprazole Sulfide is Omeprazole Sulfone. google.comgoogle.com This compound, chemically named 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole, is a well-known metabolite and process impurity of omeprazole. google.commedchemexpress.comsynzeal.com Its formation is a result of the over-oxidation of either Omeprazole Sulfide or omeprazole itself. google.com
Another potential oxidative byproduct is Omeprazole N-oxide, which can be formed during the synthesis process. scispace.comgoogle.com Forced degradation studies under oxidative stress conditions (e.g., using hydrogen peroxide) have confirmed the formation of the sulfone derivative. nih.govbanglajol.info In some biocatalytic processes, the oxidation of Omeprazole Sulfide to esomeprazole (B1671258) (the (S)-isomer of omeprazole) can be achieved without the consecutive oxidation of the sulfoxide to the sulfone. nih.gov
Chemical Oxidation Pathways and Reactivity of the Sulfide Moiety
Photolytic Degradation Studies and Photo-Degradation Products
Omeprazole and its related compounds are known to be sensitive to light. researchgate.net Exposure to light can accelerate degradation and lead to the formation of various photoproducts.
Studies have shown that irradiation with a solar simulator significantly accelerates the degradation of omeprazole in aqueous solutions. researchgate.netunina.it The products identified under these conditions include Omeprazole Sulfide, benzimidazoles, dianilines, and pyridines. unina.itresearchgate.net Another study specifically identified sulphenamide and benzimidazole sulphide (Omeprazole Sulfide) as photodegradation products of omeprazole. nih.govcolab.ws When Omeprazole Sulfide itself is irradiated, it leads to a mixture of different materials, indicating its own photosensitivity. researchgate.net These findings underscore the importance of protecting omeprazole and its sulfide analog from light to prevent degradation.
Elucidation of Photochemical Transformation Pathways
The photochemical transformation of Omeprazole Sulfide can proceed through several pathways. As a sulfide, it is susceptible to photo-oxidation, which would yield omeprazole (the sulfoxide) and subsequently omeprazole sulfone. This oxidation is a common pathway for sulfur-containing compounds. Furthermore, studies on the parent drug, omeprazole, reveal that photolysis leads to a complex mixture of degradation products. researchgate.net When omeprazole is degraded by light, products such as benzimidazoles, dianilines, and pyridines are formed, with omeprazole sulfide being a key intermediate. researchgate.net It is plausible that direct irradiation of omeprazole sulfide would lead to a similar fragmentation of the benzimidazole and pyridine (B92270) ring systems.
The table below lists potential and identified degradation products resulting from the degradation of omeprazole, which includes the transformation of its sulfide analog.
| Product Class | Specific Compounds Identified from Omeprazole Degradation | Reference |
| Oxidation Products | Omeprazole Sulfone | tesisenred.net |
| Reduction/Rearrangement Products | Omeprazole Sulfide (from Omeprazole) | researchgate.nettesisenred.net |
| Benzimidazole Derivatives | 5-methoxy-3H-benzimidazole-2-thione, 5-methoxy-3H-benzimidazole-2-one | uab.cat |
| Pyridine Derivatives | 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine | uab.cat |
| Other Fragments | Dianilines | researchgate.net |
This table is based on the degradation of omeprazole, where omeprazole sulfide is an intermediate.
For Omeprazole-d3 (B1163416) Sulfide, the fundamental photochemical transformation pathways are expected to be analogous to the non-deuterated form. The types of products formed would likely be the same, involving oxidation of the sulfur atom and cleavage of the molecular backbone. However, the relative rates of formation for certain products could be altered due to the kinetic isotope effect if the deuterated methoxy (B1213986) group is involved in any rate-determining bond-breaking steps.
Mechanistic Investigations of Chemical Decomposition under Varied Conditions
The chemical decomposition of Omeprazole Sulfide is significantly influenced by the surrounding chemical environment, particularly pH and the presence of oxidizing agents. As the reduced form of omeprazole, its primary decomposition pathway often involves oxidation.
Under acidic conditions, omeprazole itself is notoriously labile, rearranging and degrading to form intermediates that ultimately inhibit the proton pump. medchemexpress.com One of the major products of this acid-induced decomposition is Omeprazole Sulfide. medchemexpress.com The sulfide itself can react further under acidic conditions. For instance, under acidic conditions, omeprazole reacts with mercaptans to produce N-sulfenylated omeprazole sulfide derivatives. researchgate.net
In terms of stability, Omeprazole Sulfide is described as stable under normal conditions but is incompatible with strong oxidizing agents. wikipedia.org Heating can also lead to thermal decomposition, with the potential for forming toxic gases. wikipedia.org The oxidation of the sulfide to the sulfoxide (omeprazole) and then to the sulfone is a key decomposition pathway. This can be achieved using various oxidizing agents.
The table below summarizes the stability and decomposition of Omeprazole Sulfide under different conditions.
| Condition | Observed Behavior | Products/Outcome | Reference |
| Normal Storage | Stable | No significant degradation | wikipedia.org |
| Heat | Thermal decomposition | Potential formation of toxic gases | wikipedia.org |
| Strong Oxidizing Agents | Incompatible, leads to oxidation | Omeprazole (Sulfoxide), Omeprazole Sulfone | tesisenred.netwikipedia.org |
| Acidic (H+) Environment | Formed from omeprazole; can react further | Can form N-sulfenylated derivatives in presence of thiols | medchemexpress.comresearchgate.net |
For Omeprazole-d3 Sulfide , the mechanistic pathways of decomposition are anticipated to mirror those of the non-deuterated compound. However, the rates of these reactions could be different due to the kinetic isotope effect. The C-D bond in the methoxy group is stronger than the C-H bond. advancedsciencenews.com Therefore, if any decomposition pathway involves the cleavage of this bond as its slowest step (rate-determining step), the rate of that specific degradation reaction would be slower for Omeprazole-d3 Sulfide. advancedsciencenews.com This is particularly relevant in metabolic studies where enzymatic N-dealkylation is slowed by deuteration. While this effect is well-documented in metabolism, its impact on non-enzymatic chemical decomposition would depend entirely on whether the deuterated position is involved in the rate-limiting step of the specific chemical reaction. Without direct experimental studies, any statement on enhanced stability remains a theoretical inference based on the KIE.
Isotopic Labeling in Mechanistic and Analytical Research: Academic Applications of Omeprazole D3 Sulfide
Application of Omeprazole-d3 (B1163416) Sulfide (B99878) in In Vitro Chemical Reaction Pathway Elucidation
Omeprazole-d3 Sulfide, the deuterated analogue of Omeprazole (B731) Sulfide, is a valuable tool for studying chemical reaction pathways in vitro. caymanchem.commedchemexpress.com Omeprazole itself is known to undergo acid-catalyzed rearrangement and conversion to its active form, and its metabolites, including the sulfide derivative, are of significant interest. nih.gov By using the deuterium-labeled version, researchers can trace the fate of the methoxy (B1213986) group on the benzimidazole (B57391) ring during chemical reactions.
For instance, in studies investigating the degradation or transformation of omeprazole and its derivatives under various conditions, Omeprazole-d3 Sulfide can be introduced into the reaction mixture. nih.gov Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can then be used to identify the products. The presence of the deuterium (B1214612) label (a mass increase of three units) in a product fragment confirms that the methoxy group from the original molecule has been retained in that fragment. This allows for the precise mapping of the molecular rearrangements and bond-breaking and bond-forming processes that occur. numberanalytics.com
This approach is particularly useful for distinguishing between different potential reaction pathways. numberanalytics.com For example, if a proposed mechanism involves the cleavage of the methoxy group, the absence of the deuterium label in a major product would support this hypothesis. Conversely, its presence would suggest a different mechanistic route. The use of stable isotope-labeled compounds like Omeprazole-d3 Sulfide provides unambiguous evidence that is often difficult to obtain through other means. simsonpharma.comnumberanalytics.com
Deuterium Isotope Effects in Non-Biological Reaction Kinetics
The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. unam.mxscielo.org.mx This effect arises primarily from the difference in mass between the two isotopes. wikipedia.org The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, meaning more energy is required to break the C-D bond. unam.mxportico.org Consequently, reactions where a C-H bond is broken in the rate-determining step are typically slower when hydrogen is replaced by deuterium. portico.orglibretexts.org This is referred to as a primary KIE. libretexts.org
Secondary KIEs can also occur, where the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller but can still provide valuable information about the transition state of a reaction. princeton.edu
In the context of non-biological reactions involving Omeprazole-d3 Sulfide, the presence of the d3-methoxy group can influence the kinetics of reactions occurring at or near the benzimidazole ring system. For example, in an acid-catalyzed decomposition reaction, if the protonation of the benzimidazole nitrogen is part of the rate-determining step, a secondary KIE might be observed. The electron-donating nature of the methoxy group can affect the basicity of the nitrogen atoms, and the subtle electronic differences imparted by the deuterium substitution could alter the stability of the transition state, leading to a measurable change in the reaction rate. princeton.edunih.gov
The magnitude of the KIE (expressed as the ratio of the rate constant for the light isotope to that of the heavy isotope, kH/kD) can provide detailed insights into the structure of the transition state. wikipedia.orglibretexts.org
Table 1: Theoretical Kinetic Isotope Effects (KIE) and Mechanistic Interpretations
| Observed kH/kD | Type of KIE | General Interpretation |
|---|---|---|
| > 2 | Primary | C-H bond breaking occurs in the rate-determining step. portico.org |
| 1 - 2 | Secondary | Changes in hybridization or hyperconjugation at the labeled position in the transition state. princeton.edu |
| < 1 | Inverse | A bond to the labeled atom becomes stiffer in the transition state. princeton.edu |
Utility as a Reference Standard in Quantitative Analytical Method Development and Validation for Chemical Analysis
Omeprazole-d3 Sulfide is widely used as an internal standard in the quantitative analysis of Omeprazole Sulfide and related compounds by chromatographic methods coupled with mass spectrometry, such as GC-MS or LC-MS. caymanchem.comlumiprobe.comartmolecule.fr An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known amount to all samples, including calibrators and quality controls. scioninstruments.com
The key advantage of using a stable isotope-labeled internal standard like Omeprazole-d3 Sulfide is that it co-elutes with the unlabeled analyte and experiences similar effects during sample preparation, injection, and ionization in the mass spectrometer. clearsynth.comacanthusresearch.com Any loss of analyte during extraction or variations in instrument response will affect the internal standard to a similar degree. scielo.org.mxscioninstruments.com Therefore, by using the ratio of the analyte's response to the internal standard's response for quantification, these variations can be compensated for, leading to more accurate and precise results. clearsynth.com
The development and validation of analytical methods are critical for ensuring the reliability of chemical analysis. nih.gov Regulatory guidelines often recommend the use of stable isotope-labeled internal standards for bioanalytical methods. nih.gov Omeprazole-d3 Sulfide serves this purpose for the quantification of Omeprazole Sulfide, which may be present as a metabolite or an impurity in omeprazole preparations. caymanchem.comcaymanchem.com The use of Omeprazole-d3 Sulfide helps to ensure the robustness and reliability of the analytical procedure. clearsynth.comnih.gov
Table 2: Properties of an Ideal Internal Standard for Mass Spectrometry
| Property | Rationale |
|---|---|
| Structurally similar to the analyte | Ensures similar behavior during sample preparation and analysis. scioninstruments.com |
| Does not occur naturally in the sample | Prevents interference with the quantification of the analyte. scioninstruments.com |
| Mass difference from the analyte | Allows for distinct detection by the mass spectrometer. scioninstruments.com |
| Co-elutes with the analyte | Experiences the same chromatographic conditions and potential matrix effects. sigmaaldrich.com |
Conclusion and Future Research Directions
Synthesis of Key Academic Contributions to Omeprazole-d3 (B1163416) Sulfide (B99878) Research
The scientific inquiry into Omeprazole-d3 Sulfide has primarily centered on its role as a crucial internal standard for the quantification of its non-deuterated counterpart, Omeprazole (B731) Sulfide, in various analytical methodologies. caymanchem.com Omeprazole Sulfide is recognized as a significant metabolite of the widely used proton pump inhibitor, omeprazole, and also serves as a precursor in the synthesis of esomeprazole (B1671258). caymanchem.commedchemexpress.com The introduction of deuterium (B1214612) at the methoxy (B1213986) group of the benzimidazole (B57391) ring provides a distinct mass difference, enabling precise and accurate measurements in mass spectrometry-based assays, such as GC-MS and LC-MS. caymanchem.comnih.gov
Research has highlighted the utility of deuterated compounds, including Omeprazole-d3 Sulfide, in metabolic studies. researchgate.netacs.org The use of stable isotope-labeled compounds allows for the effective tracing and identification of drug-related metabolites in biological matrices like plasma and brain tissue. nih.gov A study involving the co-administration of omeprazole and its D3-labeled variant to mice facilitated the efficient tracking of its metabolites, confirming the presence of known metabolites like omeprazole sulfide and sulfone, and aiding in the discovery of new ones. nih.gov This underscores the value of Omeprazole-d3 Sulfide not just as a standard, but as a tool in pharmacokinetic and drug metabolism research. acs.org
Furthermore, the synthesis of Omeprazole-d3 Sulfide is a key step in accessing other deuterated analogs of omeprazole and its metabolites, which are instrumental in understanding the intricate metabolic pathways of these drugs. nih.gov The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond, a phenomenon known as the deuterium kinetic isotope effect (DKIE), is a fundamental principle that underpins the altered metabolic profiles of deuterated compounds. researchgate.nettandfonline.com While not extensively studied for Omeprazole-d3 Sulfide itself in terms of its own metabolic fate, its existence is a testament to the broader efforts in utilizing deuteration to enhance the understanding of drug metabolism.
Identification of Unexplored Chemical and Analytical Research Avenues for Deuterated Sulfide Analogs
The current body of research on Omeprazole-d3 Sulfide, while establishing its importance as an internal standard, leaves several avenues open for further exploration. A significant area for future investigation lies in the comprehensive characterization of the kinetic isotope effect on the metabolism of Omeprazole-d3 Sulfide itself. While the DKIE is a known phenomenon, specific studies quantifying how the deuterium substitution on the benzimidazole ring affects the rate and pathways of its further metabolism are lacking. researchgate.net Such studies could provide deeper insights into the enzymatic processes involved and potentially reveal metabolic switching, where deuteration at one site alters metabolism at another. nih.gov
Another promising research direction is the development and validation of novel analytical methods for the simultaneous quantification of Omeprazole-d3 Sulfide and a broader range of deuterated and non-deuterated omeprazole metabolites. Current methods are often focused on a limited number of analytes. researchgate.net Expanding these methods would be invaluable for comprehensive pharmacokinetic modeling and for understanding the complete metabolic profile of omeprazole.
Furthermore, the synthesis of other deuterated analogs of omeprazole sulfide, with deuterium incorporated at different positions within the molecule, could be a fruitful area of research. This would allow for a more detailed investigation of structure-metabolism relationships and could lead to the development of new internal standards with tailored properties. Exploring the impact of deuteration on the chemical reactivity and stability of the sulfide moiety, beyond its metabolic implications, could also yield interesting findings. osti.gov For instance, investigating the oxidation of deuterated sulfide analogs to their corresponding sulfoxides and sulfones could provide valuable data on the influence of isotopic substitution on these chemical transformations. asm.org
Finally, there is an opportunity to explore the potential of deuterated sulfide analogs in mechanistic studies of drug-target interactions. While Omeprazole-d3 Sulfide is primarily used as a standard, investigating whether its deuteration affects its interaction with biological targets, even if transient, could offer new perspectives on the mechanism of action of related compounds.
Broader Implications of Deuterated Compound Research in Chemical Sciences
The research and application of deuterated compounds like Omeprazole-d3 Sulfide have far-reaching implications for the chemical sciences, extending beyond their immediate use as analytical standards. The "deuterium switch" approach, where hydrogen atoms at sites of metabolism are replaced with deuterium, has emerged as a significant strategy in drug discovery and development. nih.govresearchgate.net This approach can lead to drugs with improved pharmacokinetic profiles, such as longer half-lives and reduced formation of toxic metabolites, potentially resulting in lower, less frequent dosing and improved patient compliance. tandfonline.comresearchgate.net The approval of deuterated drugs by regulatory bodies has validated this strategy and spurred further investment in this area. nih.gov
Deuterated compounds are also invaluable tools in mechanistic organic and bioorganic chemistry. researchgate.netsynmr.in The kinetic isotope effect provides a powerful probe for elucidating reaction mechanisms, helping to determine whether a C-H bond is broken in the rate-determining step of a reaction. researchgate.net This has been instrumental in understanding a wide array of chemical and enzymatic transformations.
In the field of analytical chemistry, the use of deuterated internal standards has revolutionized quantitative analysis by mass spectrometry. acs.org It allows for highly accurate and precise measurements by correcting for matrix effects and variations in sample preparation and instrument response. This has had a profound impact on fields ranging from pharmaceutical analysis and clinical diagnostics to environmental science.
Moreover, the synthesis of selectively deuterated molecules presents ongoing challenges and opportunities for synthetic organic chemistry. researchgate.net The development of novel, efficient, and selective methods for deuterium incorporation is an active area of research, driving innovation in catalysis and synthetic methodology. researchgate.netresearchgate.net The insights gained from sulfur-bearing molecules in interstellar chemistry also hint at the fundamental importance of understanding isotopic variations in diverse chemical environments. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Omeprazole-d3 Sulfide in synthetic batches?
- Methodology : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For HRMS, verify the molecular ion peak at m/z 332.44 (C17D3H16N3O2S) and isotopic purity via deuterium incorporation analysis. For NMR, confirm the absence of non-deuterated methoxy protons (δ ~3.8 ppm) and compare with reference spectra .
- Quality Control : Cross-validate with USP/Ph.Eur. monographs for related compounds (e.g., omeprazole sulfone) to ensure absence of impurities like 5-Hydroxy Omeprazole-d3 Sulfone .
Q. What analytical techniques are optimal for quantifying Omeprazole-d3 Sulfide in biological matrices during pharmacokinetic studies?
- Methodology : Employ LC-MS/MS with deuterated internal standards (e.g., Omeprazole-d3 Sulfone) to account for matrix effects. Use a C18 column with mobile phase gradients (e.g., 0.1% formic acid in water/acetonitrile) and monitor transitions specific to the deuterated benzimidazole backbone .
- Validation : Follow FDA guidelines for linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. How should researchers handle and store Omeprazole-d3 Sulfide to prevent degradation?
- Protocol : Store lyophilized powder at -20°C in airtight, light-resistant containers. For aqueous solutions, add stabilizers (e.g., 0.1% ascorbic acid) to inhibit oxidation of the sulfide moiety. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. What experimental design is recommended to investigate the isotopic effect of deuterium on Omeprazole-d3 Sulfide’s metabolic stability?
- Approach : Conduct comparative in vitro assays using human liver microsomes (HLMs). Incubate Omeprazole-d3 Sulfide and its non-deuterated analog under controlled conditions (37°C, NADPH-regenerating system). Quantify metabolites (e.g., sulfone derivatives) via LC-MS/MS to calculate half-life (t1/2) and intrinsic clearance (CLint) .
- Data Analysis : Use Michaelis-Menten kinetics to compare metabolic rates. A significant reduction in CLint for the deuterated compound would indicate isotopic stabilization .
Q. How can researchers resolve contradictions in reported stability data for Omeprazole-d3 Sulfide under varying pH conditions?
- Strategy : Design a robustness study testing stability across pH 1–10 at 25°C and 40°C. Use UV-Vis spectroscopy to monitor degradation (λmax ~305 nm for sulfide oxidation). Apply Arrhenius modeling to predict shelf-life under accelerated conditions.
- Troubleshooting : If discrepancies persist (e.g., higher degradation rates in acidic media), validate via <sup>1</sup>H-NMR to detect sulfoxide/sulfone byproducts and adjust buffers to exclude redox-active ions .
Q. What protocols ensure accurate quantification of Omeprazole-d3 Sulfide in environmental samples (e.g., wastewater)?
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB). Preserve samples with 1% zinc acetate to prevent sulfide oxidation.
- Analysis : Couple UPLC with high-resolution mass spectrometry (HRMS) in negative ion mode. Include a quality control spike of 5-Hydroxy Omeprazole-d3 to assess recovery .
Methodological Considerations
Q. How should researchers design a stability-indicating method for Omeprazole-d3 Sulfide in formulation studies?
- Chromatography : Utilize a gradient UPLC method (e.g., 0.1% TFA in water/acetonitrile) with a phenyl-hexyl column to separate degradation products (e.g., sulfone, N-oxide). Validate specificity via forced degradation (heat, light, oxidation) .
- Acceptance Criteria : Resolution >2.0 between analyte and nearest impurity; RSD <2% for retention time .
Q. What strategies mitigate interference from endogenous sulfides in cellular uptake assays?
- Experimental Design : Pre-treat cell lysates with 10 mM N-ethylmaleimide (NEM) to block free thiols. Use a selective probe (e.g., monobromobimane) to derivatize Omeprazole-d3 Sulfide, enabling fluorescence detection (Ex/Em = 380/460 nm) without background noise .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
